Cas no 2229198-29-0 (1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid)

1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid
- EN300-1776796
- 2229198-29-0
-
- インチ: 1S/C10H14N2O3/c1-2-12-4-3-11-8(12)10(9(14)15)5-7(13)6-10/h3-4,7,13H,2,5-6H2,1H3,(H,14,15)
- InChIKey: WVJYPGBXBWYPIZ-UHFFFAOYSA-N
- ほほえんだ: OC1CC(C(=O)O)(C2=NC=CN2CC)C1
計算された属性
- せいみつぶんしりょう: 210.10044231g/mol
- どういたいしつりょう: 210.10044231g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.4Ų
- 疎水性パラメータ計算基準値(XlogP): -0.5
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776796-5.0g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1776796-0.1g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 0.1g |
$1257.0 | 2023-09-20 | ||
Enamine | EN300-1776796-10g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 10g |
$6144.0 | 2023-09-20 | ||
Enamine | EN300-1776796-0.05g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 0.05g |
$1200.0 | 2023-09-20 | ||
Enamine | EN300-1776796-10.0g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1776796-0.5g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 0.5g |
$1372.0 | 2023-09-20 | ||
Enamine | EN300-1776796-2.5g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 2.5g |
$2800.0 | 2023-09-20 | ||
Enamine | EN300-1776796-0.25g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 0.25g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1776796-1.0g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 1g |
$1429.0 | 2023-06-03 | ||
Enamine | EN300-1776796-1g |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid |
2229198-29-0 | 1g |
$1429.0 | 2023-09-20 |
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid 関連文献
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acidに関する追加情報
Introduction to 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid (CAS No. 2229198-29-0)
1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2229198-29-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic derivatives characterized by its cyclobutane core and imidazole moiety, which contribute to its unique chemical properties and potential biological activities. The presence of both hydroxyl and carboxylic acid functional groups further enhances its reactivity, making it a valuable scaffold for the development of novel therapeutic agents.
The structural features of 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid position it as a promising candidate for further exploration in drug discovery. The ethyl-substituted imidazole ring not only imparts stability to the molecule but also serves as a key pharmacophore that can interact with biological targets. This design allows for selective binding to specific enzymes or receptors, which is crucial for achieving the desired therapeutic effects while minimizing off-target interactions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with high precision. Studies have indicated that the hydroxyl group in 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid plays a critical role in modulating the compound's interactions with biological systems. This functionality can participate in hydrogen bonding, thereby enhancing the compound's ability to dock into target proteins and modulate their activity.
The carboxylic acid moiety further contributes to the compound's versatility, allowing for further derivatization through esterification, amidation, or other chemical modifications. These modifications can fine-tune the pharmacokinetic properties of the compound, such as its solubility, bioavailability, and metabolic stability. Such flexibility is essential for optimizing drug candidates for clinical development.
In the context of contemporary pharmaceutical research, 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid has been explored as a potential lead compound for addressing various therapeutic challenges. For instance, its structural motif has been investigated for its potential role in modulating inflammatory pathways, which are implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. The imidazole ring, in particular, has been associated with anti-inflammatory activities in several preclinical studies.
Moreover, the cyclobutane core provides rigidity to the molecule, which can be advantageous for maintaining optimal conformational alignment with biological targets. This rigidity enhances the compound's binding affinity and selectivity, reducing the likelihood of unintended interactions that could lead to adverse effects. Such characteristics make 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid an attractive candidate for further development in drug discovery programs.
Current research efforts are focused on synthesizing analogs of this compound to identify more potent and selective derivatives. By leveraging high-throughput screening technologies and structure-based drug design approaches, scientists aim to optimize the pharmacological properties of these compounds. The integration of machine learning algorithms has also accelerated the process of identifying promising candidates by predicting their biological activities based on their chemical structures.
The hydroxyl group and carboxylic acid moiety remain key points of interest for modification, as they offer multiple avenues for enhancing drug-like properties. For example, incorporating sugar moieties or other polar groups can improve solubility and oral bioavailability, while introducing lipophilic substituents can enhance membrane permeability. These strategies are essential for developing compounds that can effectively reach their target sites within the body.
Another area of exploration is the potential application of 1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid in combination therapies. Its ability to interact with multiple targets or pathways suggests that it could be used synergistically with other drugs to achieve better therapeutic outcomes. Such combinations are particularly relevant in treating complex diseases where multiple mechanisms are involved.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed reactions and flow chemistry, have been employed to streamline the process and improve scalability. These methods not only enhance efficiency but also minimize waste production, aligning with green chemistry principles.
In conclusion, 1-(1ethyl 11Himidazol 22yl) 33hydroxycyclobutane 11carboxylic acid (CAS No 2229198290) represents a compelling candidate for further pharmaceutical development due to its unique structural features and promising biological activities The ongoing research efforts coupled with advancements in computational chemistry and synthetic methodologies hold significant promise for uncovering new therapeutic agents based on this scaffold
2229198-29-0 (1-(1-ethyl-1H-imidazol-2-yl)-3-hydroxycyclobutane-1-carboxylic acid) 関連製品
- 1644088-97-0(Benzyl 4-hydrazinylpiperidine-1-carboxylate dihydrochloride)
- 2227891-08-7((2S)-2-amino-2-(4-bromo-3,5-dimethylphenyl)ethan-1-ol)
- 2137656-60-9(1-[(5-ethylthiophen-2-yl)methyl]-1H-imidazol-4-amine)
- 77263-06-0(Erythrabyssin II)
- 1423032-63-6(3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride)
- 1528502-41-1(1,1-Difluoro-2,5-dimethylhexan-2-amine)
- 24253-37-0(1,1':2',1''-Terphenyl, 4-bromo-)
- 31857-79-1(5-methyl-1,2-thiazol-3-amine hydrochloride)
- 212074-66-3(N-(4-chlorophenyl)-2-{5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-ylsulfanyl}acetamide)
- 2137590-36-2(2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)




